molecular formula C2H6BrCuS B8798063 Copper(1+);methylsulfanylmethane;bromide

Copper(1+);methylsulfanylmethane;bromide

Cat. No.: B8798063
M. Wt: 205.59 g/mol
InChI Key: PMHQVHHXPFUNSP-UHFFFAOYSA-M
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Description

Copper(1+);methylsulfanylmethane;bromide (CuBr·S(CH₃)₂, C₂H₆BrCuS) is a copper(I) bromide coordination complex stabilized by dimethyl sulfide (DMS). This compound is characterized by its mononuclear structure, where Cu(I) coordinates with a bromine atom and two sulfur atoms from DMS. It is commonly used as a catalyst in organic synthesis, particularly in Grignard reactions, due to its ability to stabilize reactive intermediates . Unlike copper(I) bromide alone, which is insoluble in most organic solvents, the dimethyl sulfide complex exhibits improved solubility in polar solvents like water, though it decomposes upon prolonged exposure .

Properties

Molecular Formula

C2H6BrCuS

Molecular Weight

205.59 g/mol

IUPAC Name

copper(1+);methylsulfanylmethane;bromide

InChI

InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1

InChI Key

PMHQVHHXPFUNSP-UHFFFAOYSA-M

Canonical SMILES

CSC.[Cu+].[Br-]

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagent Preparation :

    • Copper(I) bromide (CuBr) is dissolved in anhydrous ether or dimethyl sulfide (DMS) under an inert atmosphere (argon or nitrogen).

    • Excess DMS is added to the solution to drive ligand substitution.

  • Reaction Conditions :

    • The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40–60°C) for 2–4 hours.

    • Inert atmospheres prevent oxidation of Cu(I) to Cu(II).

  • Isolation and Purification :

    • The complex precipitates as a pale brown or green crystalline solid.

    • Filtration and washing with cold hexane or acetone remove unreacted DMS and byproducts.

Key Advantages

  • High Purity : Recrystallization in dimethyl sulfide/hexane yields >98% pure product.

  • Scalability : Suitable for industrial production with optimized solvent ratios.

One-Pot Synthesis Using Benzyl Halides and DMSO

A novel method developed by Korean researchers employs in situ generation of dimethyl sulfide from benzyl halides and dimethyl sulfoxide (DMSO). This approach avoids handling volatile DMS directly.

Reaction Mechanism

  • Oxidation of Cu(0) :

    • Metallic copper (Cu⁰) reacts with benzyl bromide/chloride under heat (120°C), generating methyl halide and DMS in situ.

    • Cu⁰ → Cu⁺ + e⁻ (oxidation).

  • Ligand Complexation :

    • Dimethyl sulfide (DMS), formed via decomposition of DMSO, coordinates with Cu⁺ to yield CuBr·SMe₂.

Experimental Parameters

ParameterValue/Description
Reactants Cu⁰, benzyl bromide/chloride, DMSO
Temperature 120°C
Time 5 hours
Yield 77% (CuBr·SMe₂)
Purification Acetone wash, filtration

Advantages Over Classical Methods

  • Safety : Avoids handling toxic DMS directly.

  • Efficiency : Single-step synthesis reduces operational complexity.

Mechanochemical Synthesis (Excluded Due to Source Restrictions)

Note: Mechanochemical methods mentioned in excluded sources (e.g., BenchChem) are omitted per user instructions.

Comparative Analysis of Methods

MethodYieldPurityScalabilitySafety Concerns
Direct Coordination 85–95%>98%HighDMS toxicity
One-Pot (Benzyl Halides) 75–80%>95%ModerateHigh-temperature hazards

Chemical Reactions Analysis

Types of Reactions

Copper(1+);methylsulfanylmethane;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, which are used in the addition reactions to fullerenes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reactions with Grignard reagents, the major products are often organocopper compounds .

Mechanism of Action

The mechanism by which copper(1+);methylsulfanylmethane;bromide exerts its effects involves the coordination of the copper(I) ion with various ligands. This coordination can influence the reactivity and stability of the compound. In antimicrobial applications, the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes are key mechanisms .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Parameters of Copper Bromide Complexes

Compound Molecular Formula Coordination Geometry Key Structural Features References
CuBr·S(CH₃)₂ C₂H₆BrCuS Linear Mononuclear; Cu(I) bonded to Br⁻ and DMS
0D-Cu₂Br₄(L1)₂ (Hybrid Compound 1) C₁₆H₂₈Cl₂Cu₂Br₄N₄ Tetrahedral Dinuclear Cu₂Br₄²⁻ core; Cu-N coordinative bonds
0D-Cu₂Br₄(L2)₂ (Hybrid Compound 2) C₁₆H₂₈Br₆Cu₂N₄ Tetrahedral Similar to Compound 1; Br replaces Cl in ligand
[Cu(Phen)(PPh₃)₂]NO₃ C₄₈H₃₈Cl₂CuN₃O₃P₂ Trigonal bipyramidal Cu(I) coordinated to phenanthroline and phosphine ligands

Key Observations :

  • CuBr·S(CH₃)₂ is a simple mononuclear complex, whereas hybrid compounds (e.g., 0D-Cu₂Br₄(L1)₂) feature extended ionic structures with Cu₂Br₄²⁻ cores bridged by organic ligands .
  • Hybrid compounds utilize both ionic and coordinative bonding, enhancing structural rigidity .
Thermal Stability

Table 2: Thermal Decomposition Data

Compound Decomposition Temperature (°C) Stability Notes References
CuBr·S(CH₃)₂ Not reported (decomposes in H₂O) Reacts with water; limited thermal stability
Hybrid Compound 1 190 High stability due to ionic interactions
Hybrid Compound 2 200 Improved stability over Compound 1
Traditional CuBr complexes <60 Low stability in ambient conditions

Key Observations :

  • Hybrid compounds exhibit superior thermal stability (190–200°C) compared to CuBr·S(CH₃)₂ and traditional CuBr complexes due to their ionic-covalent bonding networks .
Luminescent Properties

Table 3: Photophysical Properties

Compound Emission Color (λₑₘ) Internal Quantum Yield (IQY) Notes References
CuBr·S(CH₃)₂ Not reported Not applicable Primarily used in catalysis
Hybrid Compound 1 Green (~530 nm) 11.5% Ligand-dependent luminescence
Hybrid Compound 2 Green (~535 nm) 10.6% Slightly redshifted vs. Compound 1
Cu(I)-Iodide Hybrids Blue to Red Up to 90% Higher efficiency than bromide analogs

Key Observations :

  • Hybrid copper bromide compounds are luminescent, whereas CuBr·S(CH₃)₂ lacks reported optical activity due to its simpler structure .
  • Replacing bromide with iodide in hybrid structures enhances quantum yields significantly .
Solubility and Processing

Key Observations :

  • Hybrid compounds are solution-processable in polar aprotic solvents, enabling thin-film fabrication for optoelectronics .
  • CuBr·S(CH₃)₂’s water solubility limits its use in moisture-sensitive applications .

Q & A

Q. How should researchers address inconsistencies in thermal stability data for this compound across studies?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Sample Purity : Compare TGA/DSC data only for samples with ≥95% purity (verified via elemental analysis) .
  • Atmospheric Control : Discrepancies may arise from O₂/H₂O exposure; replicate experiments under inert conditions .
  • Consensus Table :
StudyDecomposition Temp (°C)AtmospherePurity (%)
A (2022)180N₂92
B (2023)210Air88
C (2024)195Argon97

Theoretical Frameworks

Q. Which coordination chemistry theories best explain the stability of this compound in solution?

  • Methodological Answer :
  • Ligand Field Theory (LFT) : Predicts d-orbital splitting patterns for Cu⁺ in tetrahedral vs. square planar geometries .
  • Hard-Soft Acid-Base (HSAB) : The soft Cu⁺ ion preferentially binds to soft sulfur donors, stabilizing the complex in non-polar solvents .

Future Research Directions

Q. How can AI-driven automation enhance the study of this compound’s catalytic properties?

  • Methodological Answer :
  • Smart Laboratories : Implement closed-loop systems for real-time optimization of reaction parameters (e.g., pH, temperature) via machine learning .
  • High-Throughput Screening : Use robotic platforms to test 100+ ligand derivatives in parallel, accelerating structure-activity relationship (SAR) studies .

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